molecular formula C13H14N2O2 B147202 5-Cyclobutyl-5-phenylhydantoin CAS No. 125650-44-4

5-Cyclobutyl-5-phenylhydantoin

Cat. No. B147202
M. Wt: 230.26 g/mol
InChI Key: YFMSPNSDLBGLRF-UHFFFAOYSA-N
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Description

5-Cyclobutyl-5-phenylhydantoin is a derivative of hydantoin, which is a heterocyclic organic compound with a structure similar to that of urea. Hydantoins are known for their applications in pharmaceuticals, particularly as anticonvulsants. While the provided papers do not directly discuss 5-Cyclobutyl-5-phenylhydantoin, they do provide insights into the synthesis and properties of related hydantoin derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of hydantoin derivatives can be achieved through various methods. For instance, the synthesis of (S)-(-)-1,5-Cyclotrimethylene-3-phenyl-2-thiohydantoin is performed by thermal cyclodehydration of the corresponding phenylthiohydantoic acid, yielding a product with a high molecular rotation . This suggests that a similar approach could potentially be applied to synthesize 5-Cyclobutyl-5-phenylhydantoin by modifying the starting materials and conditions to incorporate the cyclobutyl group.

Molecular Structure Analysis

The molecular structure of hydantoin derivatives can significantly influence their physical and chemical properties. For example, the study of 5-Cyclohexylmethylenehydantoins reveals the effects of replacing a benzene ring with a cyclohexane ring on Z–E isomerism . This indicates that the cyclobutyl group in 5-Cyclobutyl-5-phenylhydantoin would also impact its isomerism and stability, potentially affecting its biological activity.

Chemical Reactions Analysis

Hydantoin derivatives can undergo various chemical reactions, including cyclization and isomerization. The absolute configurations of dihydrodiol metabolites of phenytoin, a well-known hydantoin derivative, have been studied, providing insights into the stereochemical aspects of hydantoin metabolism . These findings could be relevant to understanding the metabolic pathways and chemical reactions that 5-Cyclobutyl-5-phenylhydantoin might undergo in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydantoins are closely related to their molecular structures. For instance, the spectral data (MS and IR) support the structure assignment of synthesized hydantoins . The NMR spectra of 5-Cyclohexylmethylenehydantoins provide information on the conformation of the cyclohexane ring and the assignment of cyclohexyl proton signals . These analytical techniques could be applied to determine the physical and chemical properties of 5-Cyclobutyl-5-phenylhydantoin, such as solubility, melting point, and specific rotation.

Scientific Research Applications

Metabolite Analysis and Configuration

  • Metabolic Configuration : The R configuration is assigned to (+)-5-(3-Hydroxyphenyl)-5-phenylhydantoin, a principal metabolite of 5,5-diphenylhydantoin (phenytoin) in dogs, suggesting its significance in metabolic studies (Maguire et al., 1978).

Analytical Methodologies

  • LC-MS/MS Quantification : A sensitive LC-MS/MS method for quantifying phenytoin and its major metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, facilitates in vivo investigations of drug delivery, especially to the brain (Prentice et al., 2022).
  • Chromatographic Techniques : Utilizing reversed phase high-performance liquid chromatography with beta-cyclodextrin eluents, both enantiomers of 5-(p-hydroxyphenyl)-5-phenylhydantoin can be accurately determined, contributing to understanding of its behavior in biological systems (Eto et al., 1991).

Pharmacokinetic Insights

  • Metabolism in Human Urine : Techniques for the determination of phenytoin metabolites, like 5-(4-hydroxyphenyl)-5-phenylhydantoin, in human urine have been developed, offering insights into the pharmacokinetics of phenytoin and its derivatives (Yamanaka et al., 2005).

Anticonvulsant Properties

  • Binding to Sodium Channels : Studies on anticonvulsant activities of hydantoin analogs like 5-pentyl-5-phenylhydantoin compared to phenytoin highlight their interactions with neuronal voltage-dependent sodium channels (Brouillette et al., 1994).

Anti-Tumor Potential

  • Colon Cancer Cell Line Studies : Novel 3-(4-Substituted Benzyl)-5-Isopropil-5-Phenylhydantoin derivatives have shown significant anti-tumor potential in human colon cancer cell lines, revealing the potential of hydantoin derivatives in cancer treatment strategies (Obradović et al., 2019).

Antimicrobial Applications

  • Antimycobacterial Activities : 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, related to 5-Cyclobutyl-5-phenylhydantoin, demonstrated promising in vitro and in vivo activities against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).

Safety And Hazards

5-Cyclobutyl-5-phenylhydantoin is classified as having acute toxicity (Category 4, Oral) and can cause serious eye irritation (Category 2)3. It is harmful if swallowed and causes serious eye irritation. Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound3.


Future Directions

The future directions of 5-Cyclobutyl-5-phenylhydantoin are not explicitly mentioned in the sources I found. However, given its structural similarity to phenytoin, a well-known antiepileptic drug, it could potentially be explored for similar therapeutic applications2.


Please note that this information is based on the available sources and there might be more recent studies or data related to 5-Cyclobutyl-5-phenylhydantoin.


properties

IUPAC Name

5-cyclobutyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-11-13(10-7-4-8-10,15-12(17)14-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSPNSDLBGLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925203
Record name 4-Cyclobutyl-4-phenyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclobutyl-5-phenylhydantoin

CAS RN

125650-44-4
Record name 5-Cyclobutyl-5-phenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125650444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclobutyl-4-phenyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CYCLOBUTYL-5-PHENYLHYDANTOIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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